molecular formula C13H27ClN2O2 B6608110 tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride CAS No. 2839128-52-6

tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride

Cat. No.: B6608110
CAS No.: 2839128-52-6
M. Wt: 278.82 g/mol
InChI Key: SFHDBOBDJKAUIU-ACMTZBLWSA-N
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Description

tert-ButylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride: is a complex organic compound that features a tert-butyl group, a piperidine ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with ethyl halides. The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl carbamate group. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including neurological disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (3R,4R)-4-hydroxypyrrolidin-3-ylcarbamate hydrochloride
  • tert-Butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate

Uniqueness

tert-ButylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[[(3R,4R)-3-ethylpiperidin-4-yl]methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-5-10-8-14-7-6-11(10)9-15-12(16)17-13(2,3)4;/h10-11,14H,5-9H2,1-4H3,(H,15,16);1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHDBOBDJKAUIU-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCC1CNC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCC[C@H]1CNC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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